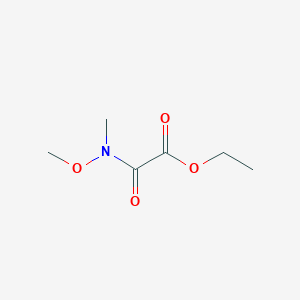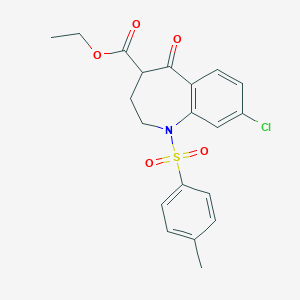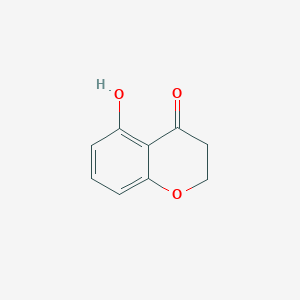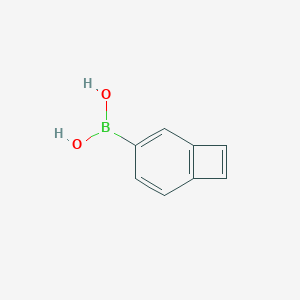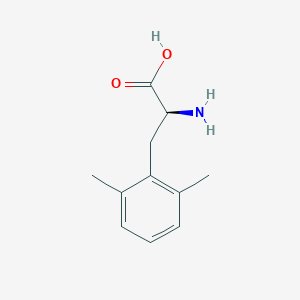
4'-(Aminomethyl)-biphenyl-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4'-(Aminomethyl)-biphenyl-2-carboxylic acid can be achieved through several methods:
Catalytic Hydrogenation: This method involves the catalytic hydrogenation of 4-cyanobenzoic acid.
Amination: Another approach is the amination of 4-chloromethylbenzoic acid or 4-bromomethylbenzoic acid.
Reduction: The reduction of 4-formylbenzoic acid oxime in the presence of a base can also yield this compound.
Chemical Reactions Analysis
4'-(Aminomethyl)-biphenyl-2-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common reagents used in these reactions include hydrogen gas for hydrogenation, bases for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4'-(Aminomethyl)-biphenyl-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The antifibrinolytic action of 4'-(Aminomethyl)-biphenyl-2-carboxylic acid is similar to that of aminocaproic acid. It works by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for the breakdown of fibrin clots . This inhibition helps in stabilizing clots and preventing excessive bleeding.
Comparison with Similar Compounds
4'-(Aminomethyl)-biphenyl-2-carboxylic acid is often compared with other antifibrinolytic agents such as aminocaproic acid and tranexamic acid. While all these compounds share a similar mechanism of action, this compound is noted for its higher potency in inhibiting fibrinolysis .
Similar Compounds
Aminocaproic Acid: Another antifibrinolytic agent used to control bleeding.
Tranexamic Acid: A more potent antifibrinolytic agent compared to aminocaproic acid.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNIQRODCAAAQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
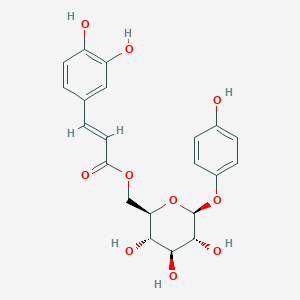
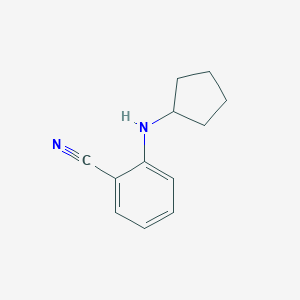


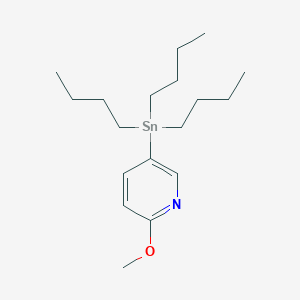
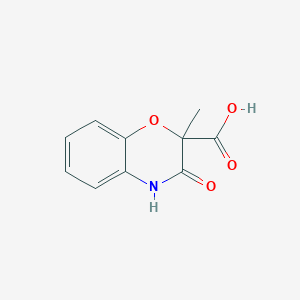
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)
